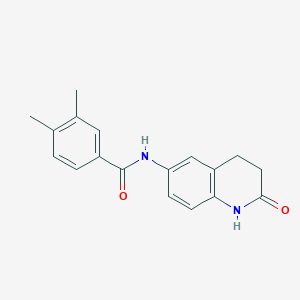
N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine, also known as DMQM, is a synthetic compound that has been studied for its potential application in scientific research. DMQM has a wide range of properties that make it an ideal compound for use in lab experiments. DMQM is a white, crystalline solid with a molecular weight of 243.3 g/mol and a melting point of 135-140°C. It is soluble in organic solvents such as ethanol and ethyl acetate, and is insoluble in water.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is not completely understood. However, it is believed that the compound acts as an acetylcholinesterase inhibitor, which prevents the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can have a range of effects on the body, including increased alertness, improved cognition, and increased muscle control.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine are not yet fully understood. However, it has been found to have an inhibitory effect on acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain. This can lead to a range of effects, including increased alertness, improved cognition, and increased muscle control. In addition, N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been found to possess antifungal and antibacterial properties, making it a potential candidate for use in medical treatments.
实验室实验的优点和局限性
One of the major advantages of using N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in lab experiments is its ability to act as an acetylcholinesterase inhibitor, which can lead to an increase in the concentration of acetylcholine in the brain. This can be beneficial for a range of experiments, such as those studying the effects of acetylcholine. However, it is important to note that N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine is a synthetic compound and, as such, its effects on the body are not yet fully understood. It is therefore important to use caution when using N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in lab experiments.
未来方向
Further research is needed to better understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine. In particular, further studies are needed to determine the long-term effects of N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine on the body. In addition, further research is needed to explore the potential applications of N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine in medical treatments. Furthermore, further research is needed to explore the potential of N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine as an acetylcholinesterase inhibitor, as this could lead to the development of new treatments for neurological disorders. Finally, further research is needed to explore the potential of N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine as an antifungal and antibacterial agent, as this could lead to the development of new treatments for infectious diseases.
合成方法
N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine can be synthesized through a multi-step process. The first step involves the reaction of 3,4-dimethylbenzaldehyde with 4-morpholinecarbaldehyde to produce the Schiff base, which is then reduced with sodium borohydride to yield the quinolin-4-amine. The final step involves the N-alkylation of the quinolin-4-amine with 3,4-dimethylphenyl bromide to produce N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine.
科学研究应用
N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been studied for its potential application in scientific research. It has been found to have a wide range of properties that make it an ideal compound for use in lab experiments. For example, it has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. In addition, N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine has been found to possess antifungal and antibacterial properties, making it a potential candidate for use in medical treatments.
属性
IUPAC Name |
[4-(3,4-dimethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-7-8-17(13-16(15)2)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-9-11-27-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKIIXQXYADNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(morpholine-4-carbonyl)quinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B6566029.png)

![3,4-dimethyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6566040.png)
![N-(3,4-dimethylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6566073.png)
![2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B6566076.png)
![4-chloro-N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6566080.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6566087.png)
![N-(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2,2-dimethylpropanamide](/img/structure/B6566089.png)
![2-[(3,4-dimethylphenyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6566097.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566101.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566111.png)
![4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylbenzenesulfonyl)piperidine](/img/structure/B6566125.png)
![2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B6566129.png)
![3,4-dimethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B6566135.png)